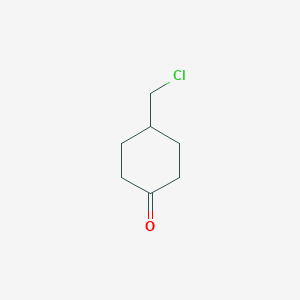
4-(Chloromethyl)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)cyclohexanone is an organic compound with the molecular formula C7H11ClO. It is a colorless liquid with a characteristic odor and is primarily used as an intermediate in organic synthesis. The compound features a cyclohexanone ring substituted with a chloromethyl group, making it a versatile building block in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-(Chloromethyl)cyclohexanone can be synthesized through several methods. One common approach involves the chlorination of cyclohexanone using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The process involves the same chlorination reaction but is optimized for large-scale production with enhanced safety measures.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Chloromethyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxime using hydroxylamine hydrochloride.
Reduction: Reduction of this compound with sodium borohydride yields 4-(Chloromethyl)cyclohexanol.
Substitution: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.
Common Reagents and Conditions:
Oxidation: Hydroxylamine hydrochloride in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: this compound oxime.
Reduction: 4-(Chloromethyl)cyclohexanol.
Substitution: Various substituted cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)cyclohexanone involves its reactivity towards nucleophiles due to the presence of the electrophilic chloromethyl group. This reactivity allows it to participate in various substitution reactions, forming new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Cyclohexanone: Lacks the chloromethyl group, making it less reactive in substitution reactions.
4-Methylcyclohexanone: Substituted with a methyl group instead of a chloromethyl group, leading to different reactivity and applications.
4-(Bromomethyl)cyclohexanone: Similar structure but with a bromine atom, which can lead to different reaction kinetics and products.
Uniqueness: 4-(Chloromethyl)cyclohexanone is unique due to its chloromethyl group, which imparts higher reactivity and versatility in organic synthesis compared to its analogs. This makes it a valuable intermediate in the preparation of a wide range of chemical compounds.
Propiedades
Fórmula molecular |
C7H11ClO |
|---|---|
Peso molecular |
146.61 g/mol |
Nombre IUPAC |
4-(chloromethyl)cyclohexan-1-one |
InChI |
InChI=1S/C7H11ClO/c8-5-6-1-3-7(9)4-2-6/h6H,1-5H2 |
Clave InChI |
LKOGKCNQLBOVBL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)CCC1CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-methylphenyl)sulfonyl]methyl}-3-(phenylsulfanyl)-1H-indole](/img/structure/B12447063.png)
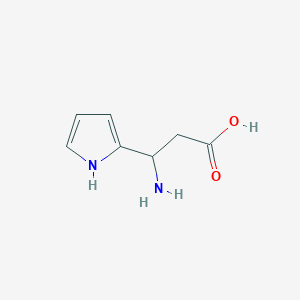
![2-[(4-Methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B12447071.png)
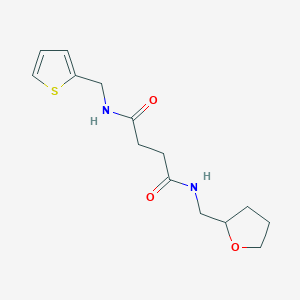
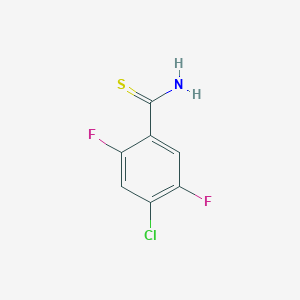
![3-{2-hydroxy-2-[4-(piperidin-1-yl)phenyl]ethenyl}-1H-quinoxalin-2-one](/img/structure/B12447100.png)


![1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-azetidine](/img/structure/B12447116.png)
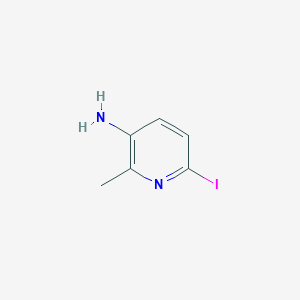
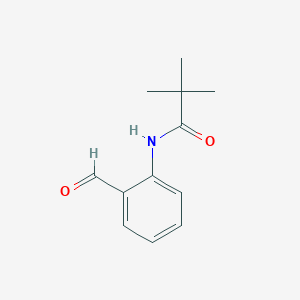

![4-methoxy-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide](/img/structure/B12447150.png)
![2,3-Dihydro-5-(4-methoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12447155.png)
